2-(2,2-Dimethylcyclopropyl)ethan-1-ol
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Overview
Description
2-(2,2-Dimethylcyclopropyl)ethan-1-ol is an organic compound with the molecular formula C7H14O and a molecular weight of 114.19 g/mol . It is characterized by the presence of a cyclopropyl ring substituted with two methyl groups and an ethan-1-ol moiety. This compound is often used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylcyclopropyl)ethan-1-ol typically involves the cyclopropanation of alkenes followed by functional group modifications. One common method is the reaction of 2,2-dimethylcyclopropylcarbinol with suitable reagents under controlled conditions . The reaction conditions often include the use of strong bases and phase-transfer catalysts to facilitate the formation of the cyclopropyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow chemistry techniques. This method allows for better control over reaction parameters and improved yields compared to traditional batch processes . The use of advanced reactors and automation in industrial settings ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylcyclopropyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various alkyl or aryl derivatives .
Scientific Research Applications
2-(2,2-Dimethylcyclopropyl)ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylcyclopropyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various biomolecules. The cyclopropyl ring’s strain energy and the hydroxyl group’s reactivity contribute to its unique chemical behavior .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dimethylcyclopropyl)ethan-1-amine
- 2-(2,2-Dimethylcyclopropyl)ethan-1-thiol
- 2-(2,2-Dimethylcyclopropyl)ethan-1-yl acetate
Uniqueness
2-(2,2-Dimethylcyclopropyl)ethan-1-ol is unique due to its specific combination of a cyclopropyl ring and a hydroxyl group. This structural feature imparts distinct reactivity and stability compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
2-(2,2-dimethylcyclopropyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(2)5-6(7)3-4-8/h6,8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCNNALLTIKKJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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